molecular formula C16H19N3O3 B4969846 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide

Katalognummer: B4969846
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: GZMLXNCOTWDBHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a phenyl group at the 1-position and a piperidine-4-carboxamide moiety at the 3-position.

Eigenschaften

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMLXNCOTWDBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct stereochemistry and yield of the desired product .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

AZD5363 (4-Amino-N-[(1s)-1-(4-Chlorophenyl)-3-Hydroxypropyl]-1-(7H-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidine-4-Carboxamide)

  • Structural Differences: AZD5363 replaces the pyrrolidinone ring with a pyrrolopyrimidine group and introduces a 4-chlorophenyl substituent. The carboxamide in AZD5363 is linked to an amino-hydroxypropyl chain, enhancing solubility and target affinity.
  • Pharmacological Profile :
    • AZD5363 is a potent Akt kinase inhibitor (IC₅₀ = 3–50 nM) with antitumor activity .
    • In contrast, the target compound lacks the pyrrolopyrimidine group critical for Akt binding, suggesting divergent biological targets.

Otenabant Hydrochloride (CP-945,598)

  • Structural Differences: Otenabant features a purine-based core (9H-purin-6-yl) substituted with chlorophenyl groups and an ethylamino-piperidinecarboxamide. The target compound’s pyrrolidinone ring is absent here, reducing rigidity.
  • Pharmacological Profile: Otenabant acts as a cannabinoid receptor CB1 antagonist (Ki = 0.7 nM) for obesity treatment . The phenyl-pyrrolidinone group in the target compound may favor interactions with non-CB1 targets, such as proteases or kinases.

1-[1-(3-Bromophenyl)-2,5-Dioxo-3-Pyrrolidinyl]-4-Piperidinecarboxylic Acid

  • Structural Differences :
    • This analog replaces the carboxamide with a carboxylic acid group, altering hydrogen-bonding capacity.
    • A bromophenyl group replaces the phenyl substituent, increasing molecular weight and lipophilicity.
  • Functional Implications :
    • The carboxylic acid may reduce cell permeability compared to the carboxamide in the target compound .
    • Bromine’s electronegativity could enhance binding to aromatic pockets in targets like proteases or oxidoreductases.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight CAS Number Therapeutic Target
1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide Pyrrolidinone-piperidine Phenyl, carboxamide ~317.33 (est.) Not provided Undetermined (structural analog data)
AZD5363 Pyrrolopyrimidine-piperidine 4-Chlorophenyl, amino-hydroxypropyl 465.95 1143532-39-1 Akt kinase
Otenabant Hydrochloride Purine-piperidine 2,4-Dichlorophenyl, ethylamino 546.88 686347-12-6 Cannabinoid receptor CB1
1-[1-(3-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic Acid Pyrrolidinone-piperidine 3-Bromophenyl, carboxylic acid 381.22 311793-24-5 Undocumented

Research Findings and Implications

  • Aromatic substituents (phenyl vs. chlorophenyl/bromophenyl) modulate lipophilicity and target selectivity. For example, AZD5363’s 4-chlorophenyl group improves kinase binding , while Otenabant’s dichlorophenyl groups optimize CB1 antagonism .
  • Therapeutic Potential: The target compound’s unmodified phenyl group may limit kinase inhibition but could favor interactions with other enzymes (e.g., proteases) based on pyrrolidinone’s role in inhibitors like fluoroimide .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide?

  • Methodology : The compound is typically synthesized via multi-step reactions involving condensation of aromatic acid chlorides with pyrrolidinone intermediates. For example, 4-aminoantipyrine derivatives are condensed with acid chlorides under reflux conditions in anhydrous solvents like dichloromethane or ethanol. Post-synthetic purification involves column chromatography, followed by structural validation using IR spectroscopy (to confirm carbonyl and amide groups) and mass spectrometry (for molecular ion peaks) .
  • Key Considerations : Solvent choice, reaction temperature, and stoichiometric ratios of reagents significantly influence yield.

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodology : Structural elucidation relies on spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., 2,5-dioxopyrrolidinyl C=O stretches at ~1700–1750 cm⁻¹, amide N-H bends at ~3300 cm⁻¹).
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, piperidine carbons at δ 40–60 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What biological assays are used to screen the activity of this compound?

  • Methodology : Common assays include:

  • Enzyme Inhibition Studies : Measure IC₅₀ values against targets like proteases or kinases using fluorometric or colorimetric substrates.
  • Cellular Assays : Evaluate cytotoxicity (via MTT assay) or anti-inflammatory activity (e.g., TNF-α suppression in macrophages).
  • Receptor Binding : Radioligand displacement assays assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the synthesis yield of this compound?

  • Methodology :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during condensation steps.
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance reaction efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Workflow : Design-of-experiment (DoE) approaches systematically vary parameters (pH, time, concentration) to identify optimal conditions .

Q. How do researchers resolve contradictory bioactivity data across different studies?

  • Methodology :

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., same cell lines, passage numbers).
  • Structural Analog Analysis : Test derivatives to isolate pharmacophoric groups responsible for activity.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity .

Q. What strategies are employed to study the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Docking Simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to active sites.
  • Mutagenesis : Engineer enzyme variants to validate critical residues for binding .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Methodology :

  • Solubility Profiling : Use HPLC to measure solubility in PBS or simulated gastric fluid.
  • Degradation Studies : Incubate the compound at 37°C in serum-containing media, monitoring degradation via LC-MS.
  • Metabolic Stability : Liver microsome assays identify cytochrome P450-mediated oxidation .

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